molecular formula C5H5Br2N3O3 B8635229 2,5-Dibromo-1-methoxymethyl-4-nitroimidazole

2,5-Dibromo-1-methoxymethyl-4-nitroimidazole

Cat. No.: B8635229
M. Wt: 314.92 g/mol
InChI Key: BEVKIYYVMONLTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dibromo-1-methoxymethyl-4-nitroimidazole is a useful research compound. Its molecular formula is C5H5Br2N3O3 and its molecular weight is 314.92 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H5Br2N3O3

Molecular Weight

314.92 g/mol

IUPAC Name

2,5-dibromo-1-(methoxymethyl)-4-nitroimidazole

InChI

InChI=1S/C5H5Br2N3O3/c1-13-2-9-3(6)4(10(11)12)8-5(9)7/h2H2,1H3

InChI Key

BEVKIYYVMONLTC-UHFFFAOYSA-N

Canonical SMILES

COCN1C(=C(N=C1Br)[N+](=O)[O-])Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Under an ice-cooling condition, sodium hydride (3.56 g) was added to a N,N-dimethylformamide (100 ml) solution of 2,5-dibromo-4-nitroimidazole (20.08 g). 10 minutes later, being added dropwise chloromethylmethyl ether (6.75 ml) thereto at 10 to 15° C., then the reaction mixture was turned back to a room temperature. After being stirred this reaction mixture for 5 hours, under an ice-cooling condition, sodium hydride (0.30 g) and chloromethylmethyl ether (0.56 ml) were added, further stirred at a room temperature for 1 hour. Then the reaction mixture was ice-cooled, water was added and extracted with ethyl acetate. The organic layer was washed with an aqueous solution being saturated with sodium chloride, dried over anhydrous sodium sulfate, then concentrated under a reduced pressure. Thus obtained crude crystals were washed with diisopropyl ether, and dried at 50° C. for 24 hours, there was obtained 2,5-dibromo-1-methoxymethyl-4-nitroimidazole (19.68 g, yield: 84.3%) as yellow powder product.
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